2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a methyl group, and a trimethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the methyl group: The chlorophenoxyalkane is then subjected to a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the trimethoxyphenyl intermediate: 3,4,5-trimethoxybenzene is synthesized through the methylation of gallic acid or its derivatives using methyl iodide and a base such as potassium carbonate.
Amidation reaction: The final step involves the reaction of the chlorophenoxyalkane and the trimethoxyphenyl intermediate with a suitable amine under amidation conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trimethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-dimethoxyphenyl)propanamide: Similar structure but with one less methoxy group.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to the presence of the trimethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorophenoxy and trimethoxyphenyl groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-19(2,26-14-8-6-12(20)7-9-14)18(22)21-13-10-15(23-3)17(25-5)16(11-13)24-4/h6-11H,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFIZSRBNLRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.